N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)cinnamamide
Description
Properties
IUPAC Name |
(E)-3-phenyl-N-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2/c28-21(11-10-17-6-2-1-3-7-17)25-20-9-5-4-8-19(20)16-22-26-23(27-29-22)18-12-14-24-15-13-18/h1-15H,16H2,(H,25,28)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRKORDKZGRPQC-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)cinnamamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its synthesis, biological evaluations, and potential therapeutic applications based on various research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the coupling of pyridinyl oxadiazole with cinnamamide derivatives. The structural formula can be represented as follows:
This structure includes a cinnamamide core linked to a pyridin-4-yl substituted oxadiazole moiety, which is crucial for its biological activity.
Antimicrobial Activity
Research has demonstrated that derivatives of cinnamamide exhibit notable antimicrobial properties. A study evaluated various N-(5-phenyl-1,3,4-oxadiazol-2-yl)cinnamamides against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that specific substitutions on the phenyl ring enhanced antibacterial efficacy, with some compounds showing activity comparable to standard antibiotics like streptomycin .
Table 1: Antibacterial Activity of Cinnamamide Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 4-Nitro derivative | Staphylococcus aureus | 20 |
| 3-Chloro derivative | E. coli | 18 |
| Control (Streptomycin) | Staphylococcus aureus | 22 |
Antioxidant Activity
The antioxidant potential of this compound was assessed using DPPH radical scavenging assays. The compound exhibited significant free radical scavenging activity, indicating its potential as an antioxidant agent .
Table 2: Antioxidant Activity (DPPH Scavenging Assay)
| Compound | % Inhibition at 100 µM |
|---|---|
| N-cinnamamide | 75 ± 5% |
| Ascorbic Acid | 85 ± 3% |
Anti-inflammatory Properties
The anti-inflammatory activity was evaluated through the modulation of NF-kB signaling pathways. The compound demonstrated the ability to inhibit the activation of NF-kB in vitro, suggesting its potential use in treating inflammatory conditions .
Case Studies and Research Findings
- Hepatoprotective Effects : A study highlighted the hepatoprotective properties of related cinnamamide derivatives against oxidative stress in HepG2 cells. The compounds activated the Nrf2 pathway, leading to increased synthesis of glutathione and other antioxidant enzymes .
- Cancer Research : Investigations into the anti-tumor effects of similar compounds have shown that they can induce apoptosis in cancer cell lines through various mechanisms, including cell cycle arrest and modulation of apoptosis-related proteins .
- ADMET Properties : The pharmacokinetic profiles indicate favorable absorption and bioavailability characteristics for these compounds, adhering to Lipinski's rule of five, which suggests good oral bioavailability potential .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares structural motifs with several analogs, enabling comparative analysis of key features:
Table 1: Structural and Molecular Comparison
Key Observations :
Core Heterocycle : The target and most analogs (e.g., S545-0674, Compound 37) retain the 1,2,4-oxadiazole ring, critical for hydrogen bonding and metabolic stability .
Substituent Variability: The cinnamamide group in the target distinguishes it from analogs like the benzamide in ’s compound, which may alter solubility and target affinity.
Bioisosteric Replacements : Compounds like 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde replace oxadiazole with pyrazole, affecting electronic properties and steric bulk .
Pharmacological and Physicochemical Comparisons
Data Gaps :
- Pharmacokinetic data (e.g., IC₅₀, bioavailability) for the target compound are absent in the evidence.
- Comparative studies on binding affinities or enzymatic inhibition are needed to rank efficacy against analogs.
Q & A
Q. What synthetic strategies are recommended for preparing N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)cinnamamide?
Methodological Answer: The compound can be synthesized via a multi-step approach:
Oxadiazole ring formation : React pyridin-4-ylcarboxylic acid with hydroxylamine to form an intermediate hydroxamic acid, followed by cyclization with a nitrile or activated carbonyl derivative under microwave irradiation (150°C) to yield the 1,2,4-oxadiazole core .
Cinnamamide coupling : Use EDC/HOBt-mediated condensation between the oxadiazole intermediate and cinnamic acid derivatives. Optimize reaction conditions (e.g., DMF solvent, 24 hours at RT) to achieve >80% yield .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization for high-purity (>95%) product .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR to confirm regiochemistry of the oxadiazole ring and cinnamamide linkage. For example, the oxadiazole C5-methyl proton appears as a singlet at δ 2.5–3.0 ppm .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 429.15) .
- X-ray Crystallography : Use SHELX software for structure refinement if single crystals are obtained. Focus on resolving torsional angles between the pyridine and oxadiazole moieties .
Q. What are the hypothesized biological targets of this compound?
Methodological Answer: Based on structural analogs (e.g., L-694,247 in ), the compound may target serotonin receptors (5-HT subtypes) due to the oxadiazole-pyridine scaffold. Preliminary assays should include:
- Radioligand binding assays for 5-HT1A/2A receptors (IC50 determination using [3H]-8-OH-DPAT or [3H]-ketanserin).
- Functional assays (e.g., cAMP inhibition for 5-HT1A, calcium mobilization for 5-HT2A) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?
Methodological Answer:
- Substituent variation : Modify the pyridin-4-yl group (e.g., 3-trifluoromethyl substitution) to enhance lipophilicity and receptor binding .
- Cinnamamide optimization : Replace the phenyl group with heterocycles (e.g., thiophene) and evaluate effects on selectivity using molecular docking (PDB: 5-HT1A crystal structure 7EKH).
- Bioisosteric replacement : Substitute the oxadiazole with 1,3,4-thiadiazole and compare metabolic stability via microsomal incubation assays .
Q. How can crystallographic data resolve conformational ambiguities in the oxadiazole core?
Methodological Answer:
- Data collection : Use synchrotron radiation (λ = 0.710–0.980 Å) for high-resolution (<1.0 Å) data.
- Refinement : Apply SHELXL-2018 with restraints for disordered pyridine rings. Validate using R-factor convergence (<5%) and electron density maps .
- Torsional analysis : Compare experimental dihedral angles (e.g., between oxadiazole and phenyl groups) with DFT-optimized geometries (B3LYP/6-31G* basis set) to identify strain .
Q. How to address contradictory bioactivity data across different assay platforms?
Methodological Answer:
- Assay validation : Replicate results in orthogonal assays (e.g., FRET vs. SPR for binding affinity).
- Solubility correction : Pre-dissolve the compound in DMSO (≤0.1% final concentration) and confirm solubility via nephelometry to avoid false negatives .
- Metabolic interference : Perform LC-MS/MS to detect metabolites (e.g., oxadiazole ring hydrolysis) in cell-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
